molecular formula C13H19N3O4 B7098710 Methyl 3-[cyclopropyl-[(3-methyl-1,2-oxazol-4-yl)carbamoyl]amino]-2-methylpropanoate

Methyl 3-[cyclopropyl-[(3-methyl-1,2-oxazol-4-yl)carbamoyl]amino]-2-methylpropanoate

Cat. No.: B7098710
M. Wt: 281.31 g/mol
InChI Key: JCMJQVZJHBOTAL-UHFFFAOYSA-N
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Description

Methyl 3-[cyclopropyl-[(3-methyl-1,2-oxazol-4-yl)carbamoyl]amino]-2-methylpropanoate is a complex organic compound that features a cyclopropyl group, an oxazole ring, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[cyclopropyl-[(3-methyl-1,2-oxazol-4-yl)carbamoyl]amino]-2-methylpropanoate typically involves multi-step organic synthesis. One common approach starts with the preparation of the oxazole ring, followed by the introduction of the cyclopropyl group and the carbamoyl group. The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[cyclopropyl-[(3-methyl-1,2-oxazol-4-yl)carbamoyl]amino]-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Methyl 3-[cyclopropyl-[(3-methyl-1,2-oxazol-4-yl)carbamoyl]amino]-2-methylpropanoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 3-[cyclopropyl-[(3-methyl-1,2-oxazol-4-yl)carbamoyl]amino]-2-methylpropanoate involves its interaction with specific molecular targets. The oxazole ring and carbamoyl group are likely involved in binding to enzymes or receptors, while the cyclopropyl group may influence the compound’s overall conformation and reactivity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives and carbamoyl-containing molecules. Examples include:

    Aleglitazar: An antidiabetic drug with an oxazole ring.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

What sets Methyl 3-[cyclopropyl-[(3-methyl-1,2-oxazol-4-yl)carbamoyl]amino]-2-methylpropanoate apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the cyclopropyl group, in particular, can influence the compound’s reactivity and binding affinity, making it a valuable molecule for various applications.

Properties

IUPAC Name

methyl 3-[cyclopropyl-[(3-methyl-1,2-oxazol-4-yl)carbamoyl]amino]-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-8(12(17)19-3)6-16(10-4-5-10)13(18)14-11-7-20-15-9(11)2/h7-8,10H,4-6H2,1-3H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMJQVZJHBOTAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC=C1NC(=O)N(CC(C)C(=O)OC)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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